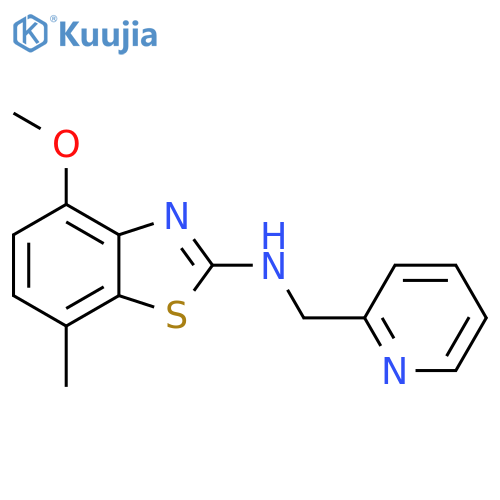

Cas no 1219904-30-9 (4-methoxy-7-methyl-N-(pyridin-2-yl)methyl-1,3-benzothiazol-2-amine)

4-methoxy-7-methyl-N-(pyridin-2-yl)methyl-1,3-benzothiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 4-methoxy-7-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

- F2146-0333

- 4-methoxy-7-methyl-N-[(pyridin-2-yl)methyl]-1,3-benzothiazol-2-amine

- AKOS024627700

- 1219904-30-9

- 4-methoxy-7-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine

- 4-methoxy-7-methyl-N-(pyridin-2-yl)methyl-1,3-benzothiazol-2-amine

-

- インチ: 1S/C15H15N3OS/c1-10-6-7-12(19-2)13-14(10)20-15(18-13)17-9-11-5-3-4-8-16-11/h3-8H,9H2,1-2H3,(H,17,18)

- InChIKey: NKMZCCRIGNWLLP-UHFFFAOYSA-N

- ほほえんだ: S1C2=C(C)C=CC(OC)=C2N=C1NCC1=NC=CC=C1

計算された属性

- せいみつぶんしりょう: 285.09358328g/mol

- どういたいしつりょう: 285.09358328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 318

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

4-methoxy-7-methyl-N-(pyridin-2-yl)methyl-1,3-benzothiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2146-0333-2μmol |

4-methoxy-7-methyl-N-[(pyridin-2-yl)methyl]-1,3-benzothiazol-2-amine |

1219904-30-9 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2146-0333-1mg |

4-methoxy-7-methyl-N-[(pyridin-2-yl)methyl]-1,3-benzothiazol-2-amine |

1219904-30-9 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2146-0333-10mg |

4-methoxy-7-methyl-N-[(pyridin-2-yl)methyl]-1,3-benzothiazol-2-amine |

1219904-30-9 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2146-0333-5mg |

4-methoxy-7-methyl-N-[(pyridin-2-yl)methyl]-1,3-benzothiazol-2-amine |

1219904-30-9 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2146-0333-5μmol |

4-methoxy-7-methyl-N-[(pyridin-2-yl)methyl]-1,3-benzothiazol-2-amine |

1219904-30-9 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2146-0333-75mg |

4-methoxy-7-methyl-N-[(pyridin-2-yl)methyl]-1,3-benzothiazol-2-amine |

1219904-30-9 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2146-0333-2mg |

4-methoxy-7-methyl-N-[(pyridin-2-yl)methyl]-1,3-benzothiazol-2-amine |

1219904-30-9 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2146-0333-3mg |

4-methoxy-7-methyl-N-[(pyridin-2-yl)methyl]-1,3-benzothiazol-2-amine |

1219904-30-9 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2146-0333-40mg |

4-methoxy-7-methyl-N-[(pyridin-2-yl)methyl]-1,3-benzothiazol-2-amine |

1219904-30-9 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2146-0333-25mg |

4-methoxy-7-methyl-N-[(pyridin-2-yl)methyl]-1,3-benzothiazol-2-amine |

1219904-30-9 | 90%+ | 25mg |

$109.0 | 2023-05-16 |

4-methoxy-7-methyl-N-(pyridin-2-yl)methyl-1,3-benzothiazol-2-amine 関連文献

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

4-methoxy-7-methyl-N-(pyridin-2-yl)methyl-1,3-benzothiazol-2-amineに関する追加情報

Chemical Profile of 4-methoxy-7-methyl-N-(pyridin-2-yl)methyl-1,3-benzothiazol-2-amine (CAS No. 1219904-30-9)

4-methoxy-7-methyl-N-(pyridin-2-yl)methyl-1,3-benzothiazol-2-amine (CAS No. 1219904-30-9) is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its potential biological activity. This compound belongs to the benzothiazole class of heterocyclic aromatic molecules, which are widely recognized for their diverse pharmacological properties. The presence of functional groups such as a methoxy group at the 4-position, a methyl group at the 7-position, and an N-(pyridin-2-yl)methyl substituent at the 2-amino position contributes to its unique chemical and biological characteristics.

The benzothiazole core is a well-studied scaffold in medicinal chemistry, known for its role in various therapeutic applications. Its aromatic system allows for interactions with multiple biological targets, making it a valuable building block for drug discovery. The specific substitution pattern in 4-methoxy-7-methyl-N-(pyridin-2-yl)methyl-1,3-benzothiazol-2-amine suggests that it may exhibit inhibitory effects on certain enzymes or receptors, which could be exploited for therapeutic purposes.

In recent years, there has been growing interest in the development of small molecules that modulate inflammatory pathways and immune responses. The pyridine moiety in this compound is particularly noteworthy, as pyridine derivatives have been extensively explored for their ability to interact with protein targets involved in immune regulation. Studies have shown that pyridine-based compounds can modulate the activity of enzymes such as Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) proteins, which are critical mediators of immune signaling.

The methoxy and methyl substituents in the benzothiazole ring further enhance the compound's potential pharmacological activity by influencing its solubility, bioavailability, and binding affinity to biological targets. These modifications can also affect the metabolic stability of the molecule, which is a crucial factor in drug development. The combination of these structural features makes 4-methoxy-7-methyl-N-(pyridin-2-yl)methyl-1,3-benzothiazol-2-amine a promising candidate for further investigation in preclinical and clinical studies.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of small molecules to biological targets with high accuracy. These techniques have been instrumental in designing derivatives of 4-methoxy-7-methyl-N-(pyridin-2-yl)methyl-1,3-benzothiazol-2-amine that exhibit improved potency and selectivity. For instance, virtual screening studies have identified analogs of this compound that show enhanced binding affinity to specific protein kinases involved in cancer progression.

The pharmaceutical industry has increasingly recognized the importance of targeting protein-protein interactions (PPIs) for therapeutic intervention. 4-methoxy-7-methyl-N-(pyridin-2-yl)methyl-1,3-benzothiazol-2-amine has been investigated as a potential modulator of PPIs due to its ability to disrupt or stabilize protein complexes involved in disease pathways. Preliminary studies suggest that this compound may inhibit the interaction between certain transcription factors and their coactivators, thereby modulating gene expression profiles associated with inflammation and cell proliferation.

In addition to its potential therapeutic applications, 4-methoxy-7-methyl-N-(pyridin-2-yl)methyl-1,3-benzothiazol-2-am ine has been explored as a tool compound in biochemical research. Its unique structural features make it useful for studying enzyme mechanisms and identifying new drug targets. Researchers have utilized this compound to probe the activity of cytochrome P450 enzymes, which are responsible for metabolizing a large number of drugs and environmental toxins.

The synthesis of 4-methoxy--7--methyl--N--(pyridin--2--ylmethyl)--1--3--benzothiazol--2--amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies such as cross-coupling reactions and transition metal catalysis have been employed to construct the complex heterocyclic framework efficiently. The development of novel synthetic routes not only facilitates the production of this compound but also provides insights into general strategies for constructing other benzothiazole derivatives.

The pharmacokinetic properties of 4-methoxy--7--methyl--N--(pyridin--2--ylmethyl)--1--3--benzothiazol--2--amine are under active investigation to assess its suitability for clinical translation. Studies have focused on its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. Understanding these parameters is essential for determining the optimal dosing regimen and predicting potential side effects. Pharmacokinetic modeling has been used to predict how different formulations of this compound might perform in vivo, providing valuable guidance for future clinical trials.

One area where 4-methoxy--7--methyl--N--(pyridin--2--ylmethyl)--1--3--benzothiazol --2 --amine shows particular promise is in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and psoriasis. Preclinical data indicate that this compound can suppress inflammatory cytokine production by inhibiting key signaling pathways involved in immune responses. These findings align with recent clinical trials that have demonstrated the efficacy of similar benzothiazole derivatives in reducing inflammation and alleviating symptoms associated with these conditions.

The development of targeted therapies has revolutionized the treatment landscape for various diseases, including cancer. 4-Methoxy -- 7 -- methyl -- N -- (pyridin -- 2 -- ylmethyl) -- 1 , 3 -- benzothiazol - 2 - am ine has been investigated as a potential anticancer agent due to its ability to interfere with critical cellular processes such as proliferation and apoptosis. Early studies have shown that this compound can induce apoptosis in cancer cells by activating stress signaling pathways while sparing healthy cells. This selectivity makes it an attractive candidate for further development as an anticancer drug.

The role of N-(pyridin - 2 - ylmethyl) groups in enhancing biological activity cannot be overstated. Pyridine derivatives are known for their ability to form hydrogen bonds with biological targets, improving binding affinity and stability. In 4 - methoxy - 7 - methyl - N - (pyridin - 2 - ylmethyl) - 1 , 3 - benzothiazol - 2 - am ine, the pyridine moiety is strategically positioned to interact with key residues on protein targets, optimizing its pharmacological effects.

In conclusion,4-Methoxy---7---methyl---N---(pyridin---2---y lm ethyl)---1 , 3---benzoth az ol--- o am ine(CAS No .1219904 o30 o9) is a structurally fascinating compo und with significant potential i n pharma ceutical research . Its unique substi tution pattern , combi nation o f functio nal gro ups , an d p ossible bio logical acti vi ties make it a promi ssi ng candi date f or furthe r stu dies . With advanc em ents i n synt hesi s , computa tional ch em ist ry , an d preclini cal resea rch , thi s com poud holds grea t promise f or deve lop ing no ve thera peu tic s i n ar eas su ch as infla mmation an d can cer treatme nt . p >

1219904-30-9 (4-methoxy-7-methyl-N-(pyridin-2-yl)methyl-1,3-benzothiazol-2-amine) 関連製品

- 521935-73-9(N2-(2,5-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine)

- 855643-01-5(4-(2,6-dimethylpyridin-4-yl)methylaniline)

- 1227494-49-6(4-Bromo-2-methoxy-5-methylpyridine)

- 1805527-75-6(Ethyl 3-bromo-4-cyano-5-mercaptobenzoate)

- 1216545-76-4((2-Isopropoxyphenyl)methanamine hydrochloride)

- 1428363-11-4(2-{5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline)

- 2228471-42-7(4-hydroxy-1-(2-methyl-1,3-thiazol-5-yl)cyclohexane-1-carboxylic acid)

- 53535-88-9(4-tert-butyl-2-methoxybenzaldehyde)

- 63660-23-1(3'-O-Benzoyl-2'-deoxy-N2-isobutyrylguanosine)

- 37749-86-3(Cyclohexanone, 2-(tetrahydro-2H-pyran-2-yl)-)